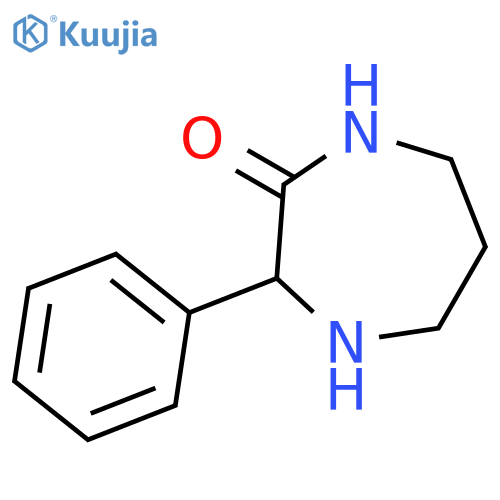Cas no 808737-28-2 (3-phenyl-1,4-diazepan-2-one)

3-phenyl-1,4-diazepan-2-one structure
商品名:3-phenyl-1,4-diazepan-2-one
CAS番号:808737-28-2
MF:C11H14N2O
メガワット:190.241662502289
MDL:MFCD20690035
CID:3281473
PubChem ID:23250196
3-phenyl-1,4-diazepan-2-one 化学的及び物理的性質
名前と識別子
-
- 2H-1,4-DIAZEPIN-2-ONE, HEXAHYDRO-3-PHENYL-
- 3-phenyl-1,4-diazepan-2-one
- IHB73728
- CHEMBL4571538
- 961-337-5
- EN300-222754
- 808737-28-2
-
- MDL: MFCD20690035
- インチ: InChI=1S/C11H14N2O/c14-11-10(12-7-4-8-13-11)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,13,14)
- InChIKey: PPMIVYPGTYVOAO-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 190.110613074Da
- どういたいしつりょう: 190.110613074Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 41.1Ų
3-phenyl-1,4-diazepan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-222754-10.0g |
3-phenyl-1,4-diazepan-2-one |
808737-28-2 | 95% | 10g |
$9704.0 | 2023-05-26 | |
| Enamine | EN300-222754-0.05g |
3-phenyl-1,4-diazepan-2-one |
808737-28-2 | 95% | 0.05g |
$600.0 | 2023-09-16 | |
| Enamine | EN300-222754-1g |
3-phenyl-1,4-diazepan-2-one |
808737-28-2 | 95% | 1g |
$2257.0 | 2023-09-16 | |
| Enamine | EN300-222754-10g |
3-phenyl-1,4-diazepan-2-one |
808737-28-2 | 95% | 10g |
$9704.0 | 2023-09-16 | |
| 1PlusChem | 1P01AMJ2-500mg |
3-phenyl-1,4-diazepan-2-one |
808737-28-2 | 95% | 500mg |
$1991.00 | 2025-03-19 | |
| A2B Chem LLC | AV74574-2.5g |
3-Phenyl-1,4-diazepan-2-one |
808737-28-2 | 95% | 2.5g |
$4692.00 | 2024-04-19 | |
| 1PlusChem | 1P01AMJ2-2.5g |
3-phenyl-1,4-diazepan-2-one |
808737-28-2 | 95% | 2.5g |
$5530.00 | 2024-04-21 | |
| 1PlusChem | 1P01AMJ2-10g |
3-phenyl-1,4-diazepan-2-one |
808737-28-2 | 95% | 10g |
$12056.00 | 2024-04-21 | |
| 1PlusChem | 1P01AMJ2-1g |
3-phenyl-1,4-diazepan-2-one |
808737-28-2 | 95% | 1g |
$2543.00 | 2025-03-19 | |
| A2B Chem LLC | AV74574-50mg |
3-Phenyl-1,4-diazepan-2-one |
808737-28-2 | 95% | 50mg |
$667.00 | 2024-04-19 |
3-phenyl-1,4-diazepan-2-one 関連文献
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
808737-28-2 (3-phenyl-1,4-diazepan-2-one) 関連製品
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
